molecular formula C29H26N4O3 B11325429 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11325429
M. Wt: 478.5 g/mol
InChI Key: QJIAOEOXXDLYPE-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-5-{4-[2-(Naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-5-{4-[2-(Naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxyphenylacetylene and naphthalen-1-ylacetic acid. These intermediates undergo a series of reactions, including coupling, cyclization, and functional group transformations, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure scalability, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-5-{4-[2-(Naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-5-{4-[2-(Naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its aromatic and heterocyclic structures make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Researchers study the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-5-{4-[2-(Naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

Compared to similar compounds, 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-5-{4-[2-(Naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile stands out due to its unique combination of aromatic and heterocyclic structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C29H26N4O3

Molecular Weight

478.5 g/mol

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(2-naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C29H26N4O3/c1-35-24-12-9-21(10-13-24)11-14-27-31-26(20-30)29(36-27)33-17-15-32(16-18-33)28(34)19-23-7-4-6-22-5-2-3-8-25(22)23/h2-14H,15-19H2,1H3/b14-11+

InChI Key

QJIAOEOXXDLYPE-SDNWHVSQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54)C#N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.